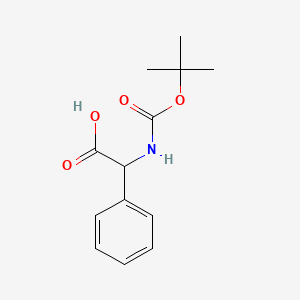

Boc-DL-Phg-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBFSNNENNQQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957428 | |

| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3601-66-9 | |

| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Boc-DL-Phenylglycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH), a non-proteinogenic amino acid derivative crucial for peptide synthesis and drug development. Its unique phenyl side chain offers a valuable building block for creating peptidomimetics and other peptide-based therapeutics with modified properties.

Core Compound Data: this compound

This compound is a synthetic amino acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is fundamental for its application in stepwise solid-phase peptide synthesis (SPPS).

| Parameter | Value | References |

| CAS Number | 3601-66-9 | [1] |

| Molecular Formula | C₁₃H₁₇NO₄ | [2] |

| Molecular Weight | 251.28 g/mol | [2] |

| Synonyms | N-Boc-DL-phenylglycine, N-tert-Butoxycarbonyl-DL-phenylglycine, 2-[(tert-Butoxycarbonyl)amino]-2-phenylacetic Acid | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Purity | Typically >98.0% (HPLC) |

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of peptides, particularly in the development of novel therapeutics. The incorporation of unnatural amino acids like phenylglycine into peptide sequences is a powerful strategy for modulating pharmacological properties. The phenylglycine moiety can influence the conformational properties of the peptide, enhance its proteolytic stability, and provide a hydrophobic side chain for interactions with biological targets.

The use of the DL-racemic mixture can be a pragmatic approach in peptide synthesis. Phenylglycine residues are known to be susceptible to racemization during synthesis, particularly under the basic conditions used in the alternative Fmoc-based SPPS. By starting with the racemate in a robust Boc-SPPS protocol, this issue can be circumvented when the stereochemistry at this specific position is not critical for the peptide's activity.

Experimental Protocol: Incorporation of this compound via Boc-SPPS

The following is a generalized protocol for the incorporation of a this compound residue into a peptide chain using manual Boc-based solid-phase peptide synthesis (SPPS). This process involves a repeated cycle of deprotection, neutralization, and coupling.

Materials and Reagents:

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

-

Peptide synthesis vessel

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 5 minutes (pre-wash), drain, and add fresh deprotection solution.

-

Agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DMF to the resin to neutralize the protonated N-terminus (trifluoroacetate salt).

-

Agitate for 5-10 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DMF (5x) to remove excess base.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 eq.) in DMF.

-

Add DIEA (6 eq.) to this solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature to facilitate peptide bond formation.

-

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test, which will be negative if the coupling is complete).

-

-

Washing: After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, dry the peptide-resin under vacuum.

-

Transfer the resin to a specialized apparatus for cleavage with a strong acid like anhydrous HF or TFMSA. This step removes the side-chain protecting groups and cleaves the peptide from the resin support.

-

Caution: Strong acids like HF are extremely hazardous and require specialized equipment and safety precautions.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Peptide Elongation

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Boc chemistry for the incorporation of a single amino acid residue, such as this compound.

References

In-Depth Technical Guide: Solubility of Boc-DL-Phg-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH), a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification protocols, and formulation strategies. This document outlines available solubility data, presents a detailed experimental protocol for solubility determination, and includes a workflow diagram for clarity.

Core Topic: Solubility Profile of this compound

This compound is a synthetic amino acid derivative where the amino group of DL-phenylglycine is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances its stability and modulates its solubility, making it amenable to various applications in organic synthesis. The molecule's structure, featuring a bulky, nonpolar Boc group, a phenyl ring, and a polar carboxylic acid group, results in a varied solubility profile across different classes of organic solvents.

Data Presentation: Solubility in Organic Solvents

While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, a compilation of qualitative and semi-quantitative information from various chemical suppliers and databases provides valuable insights into its behavior in common organic solvents. The following table summarizes the available data for this compound and its individual enantiomers, which are expected to have very similar solubility profiles.

| Solvent | Chemical Class | Reported Solubility of this compound & Enantiomers |

| Alcohols | ||

| Methanol | Polar Protic | Slightly soluble to Soluble[1][2] |

| Ethanol | Polar Protic | Soluble (at least 10 mg/mL)[1] |

| Chlorinated Solvents | ||

| Dichloromethane (DCM) | Halogenated | Soluble[3] |

| Chloroform | Halogenated | Soluble |

| Ethers | ||

| Tetrahydrofuran (THF) | Ether | Likely Soluble (based on general trends) |

| Ketones | ||

| Acetone | Ketone | Soluble |

| Esters | ||

| Ethyl Acetate | Ester | Soluble |

| Amides | ||

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Sulfoxides | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble |

| Hydrocarbons | ||

| Hexane | Nonpolar | Likely Insoluble (based on general trends) |

| Aqueous | ||

| Water | Polar Protic | Insoluble |

Note: "Slightly soluble" and "Soluble" are qualitative terms. The solubility in ethanol is inferred from optical activity measurements reported at a concentration of 1% (c=1), which translates to 10 mg/mL.

Experimental Protocols: Determining Solubility

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the equilibrium solubility method, is recommended.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, typically 0.22 µm or 0.45 µm)

-

Drying oven or vacuum desiccator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Extraction and Filtration: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a micropipette. To ensure no solid particles are carried over, filter the extracted supernatant through a syringe filter into a clean, pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the filtered sample. This can be achieved by gentle heating in a drying oven or under reduced pressure in a vacuum desiccator until a constant weight is achieved.

-

Gravimetric Analysis: Weigh the vial containing the dried solute. The difference between this weight and the initial weight of the empty vial gives the mass of the dissolved this compound.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of solvent used (L))

-

Alternative Quantification (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known factor and analyze it using the same analytical method.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

Unnatural Amino Acids in Peptide Synthesis: A Technical Guide to Expanding Chemical Diversity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides represents a transformative strategy in peptide synthesis, offering the ability to overcome the inherent limitations of canonical amino acids. This technical guide explores the diverse applications of UAAs in drug discovery, protein engineering, and biochemical research. By introducing novel chemical functionalities, UAAs enhance peptide stability, modulate bioactivity, and provide tools for probing biological systems. This document provides an in-depth overview of the core applications, presents quantitative data on the impact of UAA incorporation, details experimental protocols for their integration, and visualizes key workflows and concepts.

Introduction to Unnatural Amino Acids

Unnatural amino acids are amino acid analogs that are not found among the 20 proteinogenic amino acids.[1][2] Their structures can be modified at the side chain, backbone, or stereochemistry, providing a vast chemical space for peptide design.[1][2] The introduction of UAAs into a peptide sequence can confer a range of desirable properties, including:

-

Enhanced Proteolytic Stability: By altering the peptide backbone or introducing bulky side chains, UAAs can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics.[3]

-

Improved Pharmacokinetic Profiles: Modifications with UAAs can enhance binding to serum proteins like albumin, reducing renal clearance and prolonging circulation time.

-

Increased Binding Affinity and Selectivity: The novel functionalities of UAAs can create additional interactions with biological targets, leading to higher binding affinity and improved selectivity.

-

Conformational Constraint: UAAs can be used to induce specific secondary structures, such as α-helices or β-turns, which can be crucial for biological activity. This is often achieved through peptide stapling or macrocyclization.

-

Bio-orthogonal Handles: UAAs can introduce chemically unique groups (e.g., azides, alkynes) that allow for specific labeling with fluorescent probes, imaging agents, or other molecules without interfering with biological processes.

Core Applications of Unnatural Amino Acids in Peptide Synthesis

Enhancing Peptide Stability and Therapeutic Efficacy

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of UAAs is a powerful strategy to overcome this limitation.

dot

References

- 1. Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 3. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-DL-Phg-OH: Commercial Availability, Purity Assessment, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-DL-phenylglycine (Boc-DL-Phg-OH), a crucial building block in peptide synthesis and drug development. This document details its commercial sources, purity specifications, and the analytical methodologies used for its characterization. It is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry and pharmaceutical sciences.

Commercial Suppliers and Purity Specifications

This compound is readily available from several commercial chemical suppliers. The purity of the compound is a critical parameter for its successful application in synthesis, particularly for pharmaceutical purposes. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and neutralization titration. The table below summarizes the offerings from prominent suppliers.

| Supplier | Product Number | Stated Purity | Analysis Method(s) | CAS Number |

| TCI Chemicals | B6494 | >98.0% | HPLC, Titration | 3601-66-9[1] |

| Sigma-Aldrich | - | ≥98% (TLC) | TLC | 33125-05-2 (D-form) |

| Thermo Scientific | H62354 | 98% | Not specified | 3601-66-9[2][3] |

| GlpBio | GC15319 | >98.00% | Not specified | 3601-66-9 |

| Chem-Impex | 29336 | ≥99% (HPLC) | HPLC | 30925-08-7 (N-methyl) |

Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by lot and are subject to change. It is recommended to consult the Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols for Purity Determination

Accurate determination of the chemical and enantiomeric purity of this compound is essential. Below are detailed, representative protocols for common analytical techniques.

Chemical Purity by Reverse-Phase HPLC (RP-HPLC)

This method determines the presence of impurities resulting from the synthesis or degradation of this compound.

Methodology:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile (ACN).

-

-

Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm.

-

Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent like Acetonitrile or a mixture of the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak relative to the total area of all peaks.

Enantiomeric Purity by Chiral HPLC

As this compound is a racemic mixture, it is sometimes necessary to confirm the presence of both enantiomers or to check for enantiomeric excess in related chiral compounds. Chiral HPLC is the method of choice for separating enantiomers.

Methodology:

-

System: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a cellulose or amylose-based column (e.g., CHIRALPAK® series).

-

Mobile Phase (Normal Phase): An isocratic mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. A typical starting condition is 90:10 (v/v) hexane:isopropanol. A small amount of an acidic modifier (e.g., 0.1% TFA) may be required for acidic analytes.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the sample. The D- and L-enantiomers should resolve into two distinct peaks. The relative peak areas can be used to determine the enantiomeric ratio.

Purity by Neutralization Titration

This classic acid-base titration method determines the purity based on the acidic carboxylic acid group of the molecule. It is an effective method for quantifying the active substance.

Methodology:

-

Titrant: A standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 200-300 mg) and dissolve it in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Indicator: Add a few drops of a suitable pH indicator, such as phenolphthalein.

-

Titration: Titrate the sample solution with the standardized NaOH solution until the endpoint is reached, indicated by a persistent color change of the indicator. The endpoint can also be determined potentiometrically using a pH meter.

-

Calculation: The purity of the sample is calculated using the following formula: Purity (%) = (V × M × MW) / (W × 10) Where:

-

V = Volume of NaOH used (mL)

-

M = Molarity of NaOH solution (mol/L)

-

MW = Molecular Weight of this compound (251.28 g/mol )

-

W = Weight of the sample (mg)

-

Application in Peptide Synthesis and Drug Development

This compound is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Boc protecting group on the alpha-amino function allows for controlled, stepwise elongation of the peptide chain. Phenylglycine and its derivatives are found in various biologically active peptides, including glycopeptide antibiotics such as vancomycin.

Workflow and Logical Relationships

The following diagrams illustrate the role of this compound in the synthesis of a functional peptide and its subsequent biological application.

References

Boc-DL-Phg-OH as a Chiral Building Block: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) is a racemic mixture of the non-proteinogenic amino acid phenylglycine, protected at its amino terminus by a tert-butyloxycarbonyl (Boc) group. While the racemic form itself is a stable starting material, its primary function as a chiral building block is realized only upon its resolution into the individual D- and L-enantiomers. These enantiomerically pure compounds, Boc-D-Phg-OH and Boc-L-Phg-OH, are invaluable in asymmetric synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. The D-enantiomer is a critical component in the side chains of several life-saving semisynthetic β-lactam antibiotics, while both enantiomers are used to create peptidomimetics and other bioactive molecules with enhanced stability and tailored pharmacological profiles. This guide provides an in-depth overview of the properties, chiral resolution, and synthetic applications of this compound, complete with experimental protocols and pathway visualizations.

Physicochemical Properties

The Boc protecting group enhances the solubility of phenylglycine in common organic solvents used in peptide synthesis and prevents unwanted side reactions at the N-terminus.[1] The key physical properties of the racemic mixture and its resolved enantiomers are summarized below.

| Property | This compound | Boc-D-Phg-OH | Boc-L-Phg-OH |

| CAS Number | 3601-66-9 | 33125-05-2 | 2900-27-8[2] |

| Molecular Formula | C₁₃H₁₇NO₄ | C₁₃H₁₇NO₄ | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol | 251.28 g/mol | 251.28 g/mol |

| Appearance | White to light yellow powder or crystal | White to beige powder | White to off-white solid |

| Melting Point | Not specified | 88-91 °C | 88-91 °C |

| Optical Rotation [α]20/D | -1.0 to +1.0° (c=1, ethanol) | -139.0 to -130.0° (c=1, methanol) | +144±2° (c=1, ethanol) |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | Soluble in DMF | Soluble in DMF, DCM, and other common organic solvents for SPPS |

The Core Function: Chiral Resolution

The utility of this compound in stereoselective synthesis is entirely dependent on its separation into pure enantiomers. This process, known as chiral resolution, is a critical first step. The choice of method depends on the scale, required purity, and available resources.

Key Resolution Methodologies:

-

Enzymatic Resolution: This highly stereospecific method often employs enzymes like acylases. For instance, hog kidney acylase I can selectively hydrolyze the N-acetyl derivative of L-phenylglycine, allowing for the separation of the L-amino acid from the unreacted N-acetyl-D-phenylglycine. A similar principle can be applied to other derivatives.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base (e.g., brucine, cinchonidine). The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

-

Chiral Chromatography: Techniques like Chiral High-Performance Liquid Chromatography (HPLC) use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and effective separation.

Applications in Asymmetric Synthesis

Once resolved, the individual enantiomers serve as high-value chiral synthons.

Boc-D-Phg-OH: A Cornerstone of Antibiotic Synthesis

The D-enantiomer of phenylglycine is a crucial structural component of the side chains for many semisynthetic β-lactam antibiotics, including ampicillin, amoxicillin, and cefalexin. Incorporating this unnatural amino acid enhances the antibiotic's spectrum of activity and oral bioavailability. The synthesis involves acylating the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) core with an activated derivative of D-phenylglycine.

Boc-L-Phg-OH: Versatile Block for Bioactive Peptides

Boc-L-phenylglycine is widely used in peptide synthesis and pharmaceutical research to create novel bioactive compounds. Its unique structure can influence the biological activity of peptides, making it a valuable component in the design of enzyme inhibitors and receptor ligands. Furthermore, because of its well-defined stereochemistry, it can be used as a chiral resolving agent itself or as a chiral auxiliary to guide the stereochemical outcome of a reaction. It is also a key reagent for determining the absolute configuration of α-chiral primary amines via NMR spectroscopy.

Case Study: GnRH Antagonists in Drug Development

Derivatives of phenylglycine are used to synthesize Gonadotropin-Releasing Hormone (GnRH) antagonists like Degarelix, which is used to treat advanced prostate cancer. Incorporating unnatural D-amino acids such as D-phenylalanine and its derivatives enhances metabolic stability by making the peptide less susceptible to degradation by proteases. This leads to improved pharmacokinetic properties and receptor binding affinity. These antagonists work by competitively blocking the GnRH receptor in the pituitary gland, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces testosterone production.

Key Experimental Protocols

The following protocols are representative methodologies for the use of Boc-protected phenylglycine in synthesis.

Protocol 1: General Boc-Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol removes the temporary N-terminal Boc protecting group to allow for the coupling of the next amino acid.

-

Resin Swelling: Swell the Boc-peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Deprotection: Drain the DCM and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 20-30 minutes. The solution may develop a color, which is normal.

-

Washing: Drain the TFA/DCM solution. Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and finally DCM (3x) to remove all traces of acid.

-

Neutralization: Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes to neutralize the resulting trifluoroacetate salt to the free amine.

-

Final Wash: Drain the neutralization solution and wash the resin again with DCM (3-5x) to prepare for the next coupling step.

Protocol 2: Peptide Coupling using Boc-L/D-Phg-OH

This protocol describes the coupling of a Boc-protected phenylglycine enantiomer to the N-terminal of a growing peptide chain on a solid support.

-

Activation: In a separate reaction vessel, dissolve Boc-L-Phg-OH or Boc-D-Phg-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

-

Pre-activation: Add DIEA (6 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized peptide-resin from Protocol 1.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction for completion using a qualitative test (e.g., the Kaiser ninhydrin test). If the test is positive (indicating free amines), the coupling step may be repeated (double coupling).

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents. The peptide-resin is now ready for the next deprotection cycle.

Protocol 3: Cleavage from Resin and Final Deprotection

This protocol cleaves the completed peptide from the solid support and removes all remaining side-chain protecting groups. Caution: This procedure often uses highly corrosive and toxic reagents like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and must be performed in a specialized apparatus by trained personnel.

-

Preparation: Thoroughly dry the final peptide-resin under vacuum.

-

Scavengers: Place the dried resin in a specialized HF cleavage vessel. Add a scavenger mixture (e.g., anisole, p-cresol) to protect acid-sensitive residues during cleavage.

-

Cleavage: Cool the vessel in a dry ice/methanol bath. Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).

-

Reaction: Allow the reaction to stir at 0 °C for 45-60 minutes.

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a high-vacuum line.

-

Precipitation: Triturate the remaining resin and cleaved peptide with cold diethyl ether. The peptide will precipitate as a solid.

-

Isolation and Washing: Isolate the crude peptide by filtration or centrifugation. Wash the peptide pellet several times with cold ether to remove scavengers and organic-soluble impurities.

-

Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced pharmacological properties. Phenylglycine (Phg), an achiral amino acid with a phenyl group directly attached to the α-carbon, is of significant interest due to its ability to induce specific secondary structures and increase resistance to enzymatic degradation. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing DL-phenylglycine using the tert-butyloxycarbonyl (Boc) protection strategy.

The use of a racemic mixture of Boc-DL-Phg-OH introduces diastereomers into the final peptide product. This protocol, therefore, includes critical considerations for the separation and purification of these diastereomeric peptides, a crucial step for isolating the desired stereoisomer for biological evaluation. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and well-established method for SPPS.[1]

Core Principles of Boc-SPPS with DL-Phenylglycine

The synthesis of peptides using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling.[2][3] The α-amino group is temporarily protected by the acid-labile Boc group, which is removed with a moderate acid like trifluoroacetic acid (TFA).[4] Side-chain functional groups are protected by more acid-stable groups, typically benzyl-based, which are removed during the final cleavage step with a strong acid such as hydrofluoric acid (HF).[5]

A key challenge when incorporating phenylglycine is the propensity for racemization at the α-carbon, particularly during the coupling step. While this is a significant concern in Fmoc-SPPS, careful selection of coupling reagents and conditions is also important in Boc-SPPS to ensure the integrity of the desired stereochemistry. The use of this compound will inherently produce a mixture of diastereomers that will require purification.

Data Presentation

The following tables summarize typical quantitative data and reagent concentrations for the solid-phase synthesis of a peptide containing a this compound residue. These values are illustrative and may require optimization based on the specific peptide sequence and scale of the synthesis.

Table 1: Reagents and Solvents for Boc-SPPS

| Reagent/Solvent | Function | Typical Concentration/Volume |

| Merrifield or PAM Resin | Solid support for peptide synthesis | 0.5 - 1.0 mmol/g substitution |

| Dichloromethane (DCM) | Resin swelling and washing solvent | As needed |

| Dimethylformamide (DMF) | Coupling and washing solvent | As needed |

| Trifluoroacetic acid (TFA) | Boc deprotection reagent | 50% in DCM (v/v) |

| Diisopropylethylamine (DIEA) | Neutralization base | 5-10% in DCM or DMF (v/v) |

| This compound | Amino acid building block | 2-4 equivalents |

| Coupling Reagent (e.g., HBTU, HATU) | Carboxyl group activation | 2-4 equivalents |

| Hydrofluoric Acid (HF) | Cleavage from resin and side-chain deprotection | ~10 mL per gram of resin |

| Anisole/p-Cresol | Scavenger during cleavage | 5-10% (v/v) in HF |

Table 2: Typical Parameters for a Single Boc-SPPS Cycle

| Step | Parameter | Typical Value |

| Resin Swelling | Time | 30 - 60 minutes |

| Boc Deprotection | Time | 1 x 2 min, 1 x 20-30 min |

| Neutralization | Time | 2 x 5-10 minutes |

| Coupling (this compound) | Time | 2 - 4 hours (or double coupling) |

| Washing | Volume per wash | 10 mL per gram of resin |

| Ninhydrin Test | Monitoring | After coupling |

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound.

Protocol 1: Resin Preparation and First Amino Acid Attachment

-

Resin Swelling: Place the desired amount of Merrifield or PAM resin in a reaction vessel. Add DCM to swell the resin for 30-60 minutes with gentle agitation. Drain the DCM.

-

First Amino Acid Loading (Cesium Salt Method for Merrifield Resin):

-

Prepare the cesium salt of the C-terminal Boc-protected amino acid by reacting it with cesium carbonate.

-

Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

Protocol 2: Peptide Chain Elongation (Single Cycle)

This cycle is repeated for each amino acid in the sequence.

-

Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with 50% TFA in DCM for 2 minutes and drain.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes with agitation.

-

Drain the TFA solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with 5-10% DIEA in DCM or DMF for 5-10 minutes. Repeat this step once.

-

Wash the resin thoroughly with DCM.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the phenylglycine residue, a longer coupling time or a second coupling step (double coupling) may be necessary to ensure complete reaction.

-

Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.

-

-

Washing:

-

After coupling is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Protocol 3: Cleavage and Deprotection

Caution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

-

Preparation: Dry the final peptide-resin thoroughly under vacuum.

-

HF Cleavage:

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add a scavenger, such as anisole or p-cresol (typically 5-10% v/v).

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Removal: Evaporate the HF under a vacuum.

-

Peptide Precipitation and Washing:

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

-

Protocol 4: Purification of Diastereomeric Peptides

The use of this compound will result in a crude peptide product containing a mixture of diastereomers. These must be separated to obtain the desired stereoisomer.

-

Dissolution: Dissolve the crude peptide in an appropriate aqueous buffer, often containing a small amount of organic solvent like acetonitrile to aid solubility.

-

Preparative RP-HPLC:

-

Purify the crude peptide mixture using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

A C8 or C18 column is typically used.

-

A linear gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed for elution. The specific gradient will need to be optimized for the particular peptide sequence.

-

-

Fraction Collection and Analysis:

-

Collect fractions as they elute from the column.

-

Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the desired diastereomers.

-

-

Lyophilization: Pool the pure fractions containing the desired peptide diastereomer and lyophilize to obtain a fluffy white powder.

Mandatory Visualization

Caption: General workflow for Boc-SPPS incorporating this compound.

Caption: Workflow for the purification of diastereomeric peptides.

References

Application Notes and Protocols for Coupling Boc-DL-Phg-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Boc-DL-Phenylglycine (Boc-DL-Phg-OH) is a valuable building block that can impart unique structural constraints and biological activities to peptides. However, its sterically hindered nature and the high propensity of the α-proton to undergo epimerization present significant challenges during solid-phase peptide synthesis (SPPS).[1][2]

This document provides detailed application notes and protocols for the efficient coupling of this compound in Boc-chemistry SPPS. It covers recommended coupling reagents, strategies to minimize racemization, and step-by-step experimental procedures to guide researchers in successfully incorporating this amino acid into their target peptides.

Challenges in Coupling this compound

Two primary challenges must be addressed when working with this compound in SPPS:

-

Steric Hindrance: The bulky phenyl side chain of phenylglycine can sterically hinder the approach of the activated carboxyl group to the resin-bound free amine, potentially leading to slow and incomplete coupling reactions.[3] This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles.

-

Racemization: Phenylglycine is highly susceptible to racemization at the α-carbon, particularly under basic conditions commonly used during the coupling step.[1] The acidity of the benzylic α-proton makes it prone to abstraction, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity upon reprotonation. Since this compound is a racemic mixture, controlling further racemization of the desired stereocenter during incorporation is crucial to avoid a complex mixture of diastereomeric peptides.

Recommended Coupling Reagents and Conditions

To overcome the challenges associated with coupling this compound, the selection of an appropriate coupling reagent and optimization of reaction conditions are paramount. While standard carbodiimide reagents like DIC/HOBt can be used, more potent uronium or phosphonium salt-based reagents are generally recommended for sterically hindered and racemization-prone amino acids.

Data Summary of Common Coupling Methods

The following table summarizes the recommended coupling reagents for this compound, with typical conditions and expected outcomes. It is important to note that direct, peer-reviewed quantitative data for the coupling efficiency of this compound in Boc-SPPS is limited. The data presented here is extrapolated from studies on other sterically hindered amino acids and general knowledge of SPPS. Optimization for each specific sequence is highly recommended.

| Coupling Reagent | Activation Base | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Relative Efficiency | Key Considerations |

| HATU | DIEA / TMP | 1 : 0.95 : 2 | 1 - 4 hours | Excellent | Highly efficient for hindered couplings with reduced risk of racemization. |

| HBTU | DIEA / TMP | 1 : 0.95 : 2 | 2 - 6 hours | Very Good | A reliable and effective choice, slightly less reactive than HATU. |

| DIC/HOBt | - | 1 : 1 : - | 4 - 12 hours | Good | Cost-effective, but may result in lower yields and requires longer reaction times. |

-

AA: Amino Acid (this compound)

-

DIEA: N,N-Diisopropylethylamine

-

TMP: 2,4,6-Trimethylpyridine (Collidine) - A sterically hindered base that can help minimize racemization.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound in a standard Boc-SPPS workflow.

General Boc-SPPS Cycle Prior to Coupling

This protocol assumes a standard Boc-SPPS workflow on a pre-loaded resin (e.g., Merrifield, PAM, or MBHA resin).

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

-

Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), isopropanol (2x), and then DCM (3x).

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of DIEA in DCM or N,N-dimethylformamide (DMF) for 2 x 2 minutes.

-

Wash the resin with DCM (3x) and then DMF (3x).

-

Protocol 1: HATU/DIEA Mediated Coupling

This is the recommended protocol for achieving high coupling efficiency with minimal risk of side reactions.

-

Activation Solution Preparation: In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.8 equivalents) in DMF.

-

Activation: Add DIEA (6-8 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: HBTU/DIEA Mediated Coupling

A reliable alternative to HATU, HBTU provides excellent results for most couplings.

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU (2.9-3.8 equivalents) in DMF.

-

Activation: Add DIEA (6-8 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Coupling: Add the activated solution to the resin.

-

Reaction: Agitate the mixture for 2-6 hours at room temperature.

-

Monitoring: Check for reaction completion using the ninhydrin test.

-

Washing: Upon completion, wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: DIC/HOBt Mediated Coupling

A more traditional and cost-effective method, suitable for less challenging sequences.

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

-

Coupling: Add the pre-activated amino acid solution to the deprotected and neutralized resin.

-

Reaction: Agitate the reaction vessel for 4-12 hours at room temperature. Due to the slower nature of this coupling method, overnight reaction may be beneficial.

-

Monitoring: Monitor the reaction progress with the ninhydrin test.

-

Washing: Once complete, thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times).

Visualization of Workflows and Relationships

Caption: General experimental workflow for a single coupling cycle of this compound in Boc-SPPS.

Caption: Logical decision tree for selecting a coupling method for this compound in SPPS.

Conclusion

The successful incorporation of this compound in SPPS is achievable with careful consideration of the coupling methodology. The use of potent activating agents such as HATU or HBTU is highly recommended to overcome steric hindrance and promote efficient peptide bond formation. Furthermore, to mitigate the inherent risk of racemization, the use of sterically hindered bases like 2,4,6-trimethylpyridine can be beneficial. While DIC/HOBt remains a viable option, it may necessitate longer reaction times and careful monitoring to ensure complete coupling. By following the detailed protocols and considering the logical workflows presented, researchers can effectively incorporate this compound into their peptide synthesis, enabling the exploration of novel peptide structures and functions.

References

Activation of Boc-DL-Phg-OH for Efficient Peptide Bond Formation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the activation of N-tert-butyloxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) to facilitate efficient peptide bond formation. The phenylglycine moiety is a critical component in numerous peptidomimetics and pharmacologically active peptides. However, its α-benzylic proton is susceptible to epimerization under basic conditions, posing a significant challenge during peptide synthesis.[1][2][3] This guide outlines strategies to mitigate racemization and achieve high coupling yields through the appropriate selection of activating agents and reaction conditions for both solid-phase and solution-phase peptide synthesis.

Introduction

This compound is a valuable building block in peptide synthesis, offering the potential to introduce conformational constraints and aromatic interactions that can enhance the biological activity and metabolic stability of synthetic peptides. The primary challenge in incorporating phenylglycine derivatives into a peptide sequence is the risk of racemization at the α-carbon, which can be exacerbated by the basic conditions often employed during the coupling step.[2][4] The choice of coupling reagent and additives is therefore paramount to preserving the stereochemical integrity of the chiral center.

This document presents a comparative overview of common coupling reagents and provides detailed experimental protocols for the activation and coupling of this compound.

Comparative Data on Coupling Reagents

The selection of a suitable coupling reagent is critical for the successful incorporation of this compound. The ideal reagent should not only promote efficient amide bond formation but also minimize the extent of racemization. Below is a summary of commonly used coupling reagents and their general performance characteristics when used with racemization-prone amino acids. While specific quantitative data for this compound is limited in publicly available literature, the following table provides expected outcomes based on studies with similar residues.

| Coupling Reagent | Additive | Base (if applicable) | Expected Coupling Efficiency | Relative Racemization Risk | Notes |

| DCC/DIC | HOBt | N/A | Good to Excellent | Moderate | Dicyclohexylurea (DCU) byproduct of DCC is insoluble and can complicate purification in solution-phase. Diisopropylcarbodiimide (DIC) is preferred for solid-phase synthesis. |

| HATU | N/A | DIPEA, TMP, or DMP | Excellent | Low to Moderate | Highly efficient but the basic conditions required can promote racemization of phenylglycine. Using a sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) is recommended over DIPEA. |

| HBTU | HOBt | DIPEA | Excellent | Moderate | Similar to HATU, but generally considered slightly less reactive and may lead to a higher degree of racemization. |

| PyBOP | N/A | DIPEA | Excellent | Moderate | A phosphonium-based reagent that is also highly effective but requires basic conditions. |

| COMU | N/A | TMP or DMP | Excellent | Low | A third-generation uronium salt that has shown reduced racemization for phenylglycine when paired with hindered bases. |

| DEPBT | N/A | N/A | Good to Excellent | Low | A phosphonium-based reagent that can be used under neutral conditions, which is advantageous for minimizing racemization. |

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Solution-Phase Peptide Synthesis using DIC/HOBt

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents

Procedure:

-

Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM or DMF and add DIPEA (1.1 eq) to neutralize the salt.

-

Add the neutralized amino acid ester solution to the this compound/HOBt solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIC (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated diisopropylurea.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a standard cycle for the incorporation of this compound in manual Boc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reagents for Boc deprotection (e.g., Trifluoroacetic acid in DCM) and neutralization (e.g., DIPEA in DCM).

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using standard procedures (e.g., treatment with 50% TFA in DCM).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DCM.

-

Washing: Wash the resin thoroughly with DCM and DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.

-

Add TMP or DMP (6.0 eq) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the resin.

-

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the coupling reaction using the Kaiser test or other appropriate methods.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM.

-

Proceed to the next deprotection and coupling cycle.

Visualizations

Caption: Experimental workflows for solution-phase and solid-phase peptide synthesis using this compound.

References

Application Notes and Protocols: The Strategic Use of Boc-DL-Phg-OH in the Synthesis of Potent Enzyme Inhibitors

Introduction

In the field of drug discovery and development, the design of potent and selective enzyme inhibitors is a cornerstone of therapeutic intervention. Unnatural amino acids are critical tools in this endeavor, offering novel side-chain functionalities that can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic properties of peptide-based inhibitors. Boc-DL-Phg-OH, or N-α-tert-Butoxycarbonyl-DL-phenylglycine, is a protected form of a non-proteinogenic amino acid that provides a rigid phenyl group directly attached to the peptide backbone. This feature makes it an invaluable building block for inhibitors targeting enzymes with hydrophobic pockets in their active sites, particularly proteases involved in critical disease pathways.

These application notes provide an overview of the use of this compound in synthesizing inhibitors for key enzyme targets, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of Caspase Inhibitors for Apoptosis Modulation

Background: Caspases are a family of cysteine proteases that play essential roles in the signaling cascades of apoptosis (programmed cell death) and inflammation.[1][2] Dysregulation of caspase activity is implicated in numerous diseases, including neurodegenerative disorders, autoimmune diseases, and cancer.[3] Consequently, the development of specific caspase inhibitors is a significant therapeutic goal.[4] Peptide-based inhibitors that mimic the natural substrates of caspases are a primary strategy, and the incorporation of unnatural amino acids like phenylglycine can enhance their potency and selectivity. The phenyl group of this compound can establish favorable hydrophobic and π-stacking interactions within the enzyme's active site, leading to improved inhibitory activity.

Quantitative Data: Caspase Inhibitor Potency

The following table summarizes representative inhibitory activities of peptide-based caspase inhibitors. While these specific examples may not contain DL-phenylglycine, they illustrate the potency that can be achieved and serve as a benchmark for inhibitors synthesized using this compound.

| Inhibitor | Target Caspase | IC50 (nM) | Assay Substrate |

| z-IETD-FMK | Caspase-8 | Potent (Specific value not stated) | Ac-LEHD-AMC |

| Ac-LESD-CMK | Caspase-8 | 50 | Ac-LEHD-AMC |

| VX-765 | Caspase-1 | Potent (Specific value not stated) | Ac-WEHD-AMC |

| VX-765 | Caspase-8 | 1000 | Ac-LEHD-AMC |

Data adapted from studies on peptide-based caspase inhibitors to provide a comparative context.

Signaling Pathway: Caspase-Mediated Apoptosis

Caption: Caspase activation cascade in apoptosis and the points of intervention for inhibitors.

Application Note 2: Targeting Thrombin in the Blood Coagulation Cascade

Background: Thrombin (Factor IIa) is a trypsin-like serine protease that acts as the central enzyme in the blood coagulation cascade, catalyzing the conversion of fibrinogen to fibrin to form a blood clot. Because of its critical role, thrombin is a major target for the development of anticoagulant drugs to treat and prevent thrombotic disorders. The active site of thrombin contains distinct hydrophobic pockets (e.g., S1, S2, S3). Incorporating bulky, lipophilic amino acids like phenylglycine into a peptide inhibitor scaffold can effectively occupy these pockets, leading to high-affinity binding and potent, selective inhibition. The use of this compound allows for the precise placement of this key phenyl group within the inhibitor structure.

Quantitative Data: Thrombin Inhibitor Potency

This table presents data for synthetic small-molecule thrombin inhibitors, demonstrating the high potency achievable through strategic design targeting the enzyme's active site.

| Compound | Target Enzyme | IC50 (nM) | Notes |

| 24e | Thrombin (FIIa) | 16 | Flexible acylated 1H-pyrazol-5-amine |

| 34a | Thrombin (FIIa) | 80 | Flexible acylated 1H-pyrazol-5-amine |

| 34b | Thrombin (FIIa) | 20 | Flexible acylated 1H-pyrazol-5-amine |

| Dabigatran | Thrombin (FIIa) | Potent (Reference Drug) | Non-covalent direct inhibitor |

Data sourced from a study on pyrazole-based thrombin inhibitors.

Logical Diagram: Inhibitor Design Workflow

Caption: Workflow for designing enzyme inhibitors using unnatural amino acids.

Detailed Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) of a Phenylglycine-Containing Inhibitor

This protocol describes the manual synthesis of a peptide inhibitor using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy on a Merrifield resin.

1. Resin Preparation and Swelling: a. Place Merrifield resin (1.0 g, ~0.5-1.0 mmol/g substitution) into a solid-phase reaction vessel. b. Swell the resin in dichloromethane (DCM) (15 mL) for at least 1 hour with gentle agitation. c. Drain the DCM.

2. Attachment of the First Amino Acid (Esterification): a. Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 2 equivalents relative to resin substitution) and cesium iodide (1.2 equivalents) in dimethylformamide (DMF). b. Add the solution to the resin and heat to 50°C with agitation for 12-24 hours. c. Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x). d. Dry the resin under vacuum.

3. SPPS Cycle for Peptide Elongation:

This cycle is repeated for each amino acid in the sequence.

a. Step 1: Boc Deprotection i. Wash the resin with DCM (3x). ii. Treat the resin with a solution of 30-50% trifluoroacetic acid (TFA) in DCM (10 mL/g resin) for 30 minutes at room temperature to remove the Boc protecting group. iii. Drain the TFA solution and wash the resin with DCM (5x).

b. Step 2: Neutralization i. Wash the resin with DMF (3x). ii. Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF (10 mL/g resin) for 5 minutes. Repeat this step once. iii. Wash the resin thoroughly with DMF (5x).

c. Step 3: Amino Acid Coupling (Incorporation of this compound) i. In a separate vial, pre-activate the next amino acid. Dissolve This compound (3 equivalents) and an activating agent like HOBt (3 equivalents) in DMF. ii. Cool the solution to 0°C and add a coupling reagent such as DIC or HBTU (3 equivalents). Allow activation to proceed for 10-15 minutes. iii. Add the activated amino acid solution to the neutralized peptide-resin. iv. Agitate the mixture for 1-2 hours at room temperature. v. Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated ("double coupling").

d. Step 4: Capping (Optional) i. To block any unreacted free amines, treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7 ratio) for 30 minutes. ii. Wash the resin with DCM (3x) and DMF (3x) to prepare for the next cycle.

4. Final Deprotection and Cleavage from Resin: a. After the final SPPS cycle, wash the completed peptide-resin with DMF, followed by DCM, and dry under vacuum. b. Transfer the dried resin to a specialized apparatus for cleavage with a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). c. Use a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. d. After cleavage, carefully evaporate the strong acid.

5. Purification and Analysis: a. Precipitate the crude peptide by adding it to cold diethyl ether. b. Centrifuge to collect the peptide, wash several times with cold ether, and dry under vacuum. c. Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA). d. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). e. Analyze the purified fractions by analytical RP-HPLC and confirm the identity and mass by mass spectrometry.

SPPS Workflow Diagram

Caption: A single cycle of Boc-based solid-phase peptide synthesis (SPPS).

Protocol 2: General In Vitro Enzyme Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a synthesized inhibitor against a target protease using a fluorogenic substrate.

1. Materials and Reagents:

- Purified target enzyme (e.g., Caspase-8, Thrombin).

- Synthesized inhibitor stock solution (e.g., 10 mM in DMSO).

- Fluorogenic peptide substrate (e.g., Ac-LEHD-AMC for Caspase-8).

- Assay Buffer (specific to the enzyme, e.g., HEPES or Tris buffer at optimal pH, containing salts and reducing agents like DTT for cysteine proteases).

- 96-well microplate (black, for fluorescence).

- Microplate reader with fluorescence detection capabilities.

2. Experimental Procedure: a. Prepare a serial dilution of the inhibitor in the assay buffer. For an initial screen, concentrations might range from 100 µM to 1 nM. b. In the wells of the 96-well plate, add 50 µL of the assay buffer. c. Add 10 µL of each inhibitor dilution to the appropriate wells. Include wells for a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme). d. Add 20 µL of the enzyme solution (at a fixed concentration) to all wells except the negative control. e. Pre-incubate the plate at room temperature or 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme. f. Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells. The final substrate concentration should be at or below its Km value. g. Immediately place the plate in the microplate reader. h. Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em ~360/460 nm).

3. Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the velocities relative to the positive control (100% activity) and negative control (0% activity). c. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

- 1. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovering peptide inhibitors of thrombin as a strategy for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase inhibitors: viral, cellular and chemical - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Acid-Catalyzed Deprotection of the Boc Group from a Peptide

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its widespread use stems from its stability under various coupling conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its high efficiency and volatility, which simplifies product isolation. This document provides a detailed protocol for the deprotection of the Boc group from a resin-bound peptide using TFA, including a discussion of the underlying mechanism, potential side reactions, and strategies for their mitigation.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds via a unimolecular cleavage mechanism (E1). The process can be summarized in the following steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically TFA.[1]

-

Carbocation Formation: The protonated Boc group becomes unstable, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[2]

-

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1]

-

Amine Salt Formation: The resulting free α-amino group is protonated by the excess acid, forming an ammonium salt. This salt is then neutralized in a subsequent step to allow for the coupling of the next amino acid.[2]

It is important to perform the deprotection reaction in a well-ventilated area as it generates carbon dioxide gas.[1]

Mechanism of acid-catalyzed Boc deprotection.

Potential Side Reactions and Mitigation with Scavengers

The highly reactive tert-butyl carbocation generated during Boc deprotection can lead to undesired side reactions, primarily through the alkylation of nucleophilic amino acid side chains. Residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to this modification.

To prevent these side reactions, scavengers are added to the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the sensitive amino acid residues, effectively trapping the tert-butyl cation. The choice of scavenger depends on the peptide sequence.

| Sensitive Residue | Potential Side Reaction | Recommended Scavengers |

| Tryptophan (Trp) | Alkylation of the indole ring | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole |

| Methionine (Met) | S-alkylation to form a sulfonium salt | Thioanisole, Dimethyl sulfide (DMS) |

| Cysteine (Cys) | S-alkylation of the free thiol | Ethanedithiol (EDT) |

| Tyrosine (Tyr) | Alkylation of the phenolic ring | Anisole, Phenol |

A commonly used general scavenger cocktail is a mixture of TFA, water, and TIS in a 95:2.5:2.5 (v/v/v) ratio. For peptides with multiple sensitive residues, more complex cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.

Quantitative Comparison of Deprotection Conditions

The efficiency of Boc deprotection can be influenced by the concentration of TFA and the reaction time. A comparative study on the synthesis of 40 different peptides demonstrated that using 55% TFA in dichloromethane (DCM) for 30 minutes resulted in a higher average purity compared to using 100% TFA for 5 minutes. The use of neat TFA led to a higher incidence of deletion sequences, which was attributed to insufficient swelling of the resin and, consequently, incomplete Boc removal.

| Deprotection Condition | Reaction Time | Average Peptide Purity | Major Impurity |

| 55% TFA in DCM | 30 minutes | ~9% higher | Not specified |

| 100% TFA | 5 minutes | Lower | Omission of the second amino acid residue |

Experimental Protocol: Boc Deprotection from a Solid-Phase Bound Peptide

This protocol describes the manual deprotection of the N-terminal Boc group from a peptide synthesized on a solid support.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Methanol (MeOH) or Isopropanol (IPA)

-

Scavengers (if required, see table above)

-

Solid-phase synthesis vessel with a filter

-

Shaker or vortex mixer

Procedure:

Experimental workflow for Boc deprotection.

-

Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.

-

Pre-wash: Drain the DCM and add the deprotection solution (e.g., 50% TFA in DCM) to the resin. Agitate for 5 minutes and then drain the solution. This step helps to ensure even penetration of the reagent.

-

Deprotection: Add a fresh portion of the deprotection solution (approximately 10 mL per gram of resin) to the resin. If necessary, include the appropriate scavengers (e.g., 0.5% Dithioethane (DTE) for peptides containing Cys, Met, or Trp). Agitate the mixture at room temperature for 15-25 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly to remove residual acid and byproducts. A typical washing sequence is:

-

DCM (2 times)

-

IPA or MeOH (2 times)

-

-

Neutralization: To deprotonate the N-terminal ammonium salt, add a 10% solution of DIEA or TEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step once more.

-

Final Washing: Wash the resin with DCM (3-5 times) to remove excess base and the resulting salt.

The deprotected peptide-resin is now ready for the coupling of the next amino acid.

Conclusion

The deprotection of the Boc group is a critical step in SPPS that requires careful consideration of the reaction conditions and the peptide sequence. While TFA is a highly effective reagent for this purpose, its use necessitates the inclusion of scavengers to prevent side reactions with sensitive amino acid residues. The protocol outlined in this document provides a robust and reliable method for the efficient removal of the Boc group, ensuring the integrity of the synthesized peptide. For challenging sequences or large-scale synthesis, optimization of the deprotection conditions, including the TFA concentration and reaction time, may be necessary to maximize the yield and purity of the final product.

References

Application Notes and Protocols for the Synthesis of Peptides with Modified Properties Using Boc-DL-Phg-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modifying their physicochemical and biological properties. Phenylglycine (Phg), an achiral amino acid with a phenyl group directly attached to the α-carbon, offers unique structural constraints compared to its proteinogenic counterpart, phenylalanine (Phe). The use of N-tert-butoxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) in solid-phase peptide synthesis (SPPS) allows for the introduction of this residue, potentially leading to peptides with enhanced proteolytic stability, altered receptor binding affinity, and novel conformational characteristics.[1]

These application notes provide detailed protocols for the synthesis of peptides containing DL-phenylglycine using Boc-SPPS, along with methods for their characterization. The information is intended to guide researchers in leveraging this compound to develop peptides with tailored properties for therapeutic and research applications.

Modified Properties of Peptides Containing DL-Phenylglycine

The introduction of DL-phenylglycine can confer several advantageous properties to a peptide:

-

Increased Proteolytic Stability: The bulky phenyl group directly on the peptide backbone can sterically hinder the approach of proteases, leading to a longer half-life in biological systems. Peptides are generally more rapidly degraded in serum compared to plasma.[2]

-

Conformational Rigidity: The absence of a methylene spacer between the α-carbon and the phenyl ring restricts the conformational freedom of the peptide backbone, which can favor specific secondary structures and potentially enhance binding to target receptors.

-

Altered Receptor Binding: The unique stereoelectronic properties of phenylglycine can lead to altered binding affinities and selectivities for biological targets compared to peptides containing phenylalanine.[3][4]

Data Presentation